1,1-Dichloroethane

Beschreibung

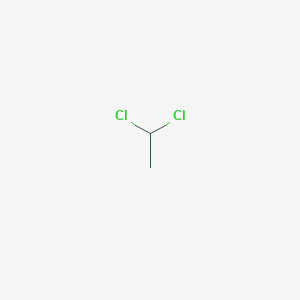

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2, CH3CHCl2 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020437 | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless, neutral, mobile liquid | |

CAS No. |

75-34-3, 1300-21-6 | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S989LNA44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/579 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1-Dichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1-Dichloroethane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of 1,1-dichloroethane. Designed for professionals in research, scientific, and drug development fields, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and analytical workflows to support a comprehensive understanding of this compound for laboratory and development applications.

Core Physicochemical Data

The following tables provide a consolidated summary of the essential physicochemical properties of this compound, facilitating easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄Cl₂ | [1] |

| Molecular Weight | 98.96 g/mol | [2][3] |

| Appearance | Colorless, oily liquid | [2][3][4] |

| Odor | Chloroform-like, aromatic ethereal | [2][3][4] |

| Odor Threshold | 120 - 200 ppm in air | [4] |

| Density | 1.175 g/cm³ at 20 °C | [4] |

| Boiling Point | 57.3 °C (135.1 °F) at 760 mmHg | [4][5] |

| Melting Point | -96.9 °C (-142.4 °F) | [4] |

| Refractive Index | 1.42213 at 20 °C | [1] |

| Dielectric Constant | 10.0 | [1] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Water Solubility | 0.55 g/100 g (5.057 g/L) at 20-25 °C | [1][4] |

| Organic Solvent Solubility | Miscible with ethanol, ether, acetone, and other chlorinated solvents | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.79 | [4] |

| Log Kₒc (Soil Organic Carbon-Water Partition Coefficient) | 1.48 | [4] |

Table 3: Flammability and Explosive Properties

| Property | Value | Reference(s) |

| Flash Point | -12 °C (10.4 °F) (Closed Cup) | [4] |

| Autoignition Temperature | 457.8 °C (856 °F) | [4][5] |

| Lower Explosive Limit (LEL) | 5.4% | [3] |

| Upper Explosive Limit (UEL) | 11.4% | [3] |

| Flammability Class | Class IB Flammable Liquid | [3] |

Table 4: Vapor Properties

| Property | Value | Reference(s) |

| Vapor Pressure | 230 mmHg at 25 °C | [4] |

| Vapor Density | 3.44 (Air = 1) | [5] |

| Henry's Law Constant | 5.62 x 10⁻³ atm-m³/mol at 24 °C | [4] |

Table 5: Safety and Reactivity

| Property | Value | Reference(s) |

| Incompatibilities | Strong oxidizing materials, strong caustics, and some forms of plastics, rubber, and coatings.[3][5] | [3][5] |

| Hazardous Decomposition Products | Emits highly toxic fumes of phosgene (B1210022) when heated to decomposition.[5] | [5] |

| Stability | Stable under normal conditions. | [1] |

| NIOSH Recommended Exposure Limit (REL) | 100 ppm (400 mg/m³) TWA | [6] |

| OSHA Permissible Exposure Limit (PEL) | 100 ppm (400 mg/m³) TWA | [6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for replicating and verifying data. The following are generalized protocols adaptable for this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the Thiele tube method.[7][8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or mineral oil

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Add a small amount of this compound to the fusion tube.

-

Place the capillary tube, sealed end up, into the fusion tube.

-

Attach the fusion tube to the thermometer and immerse it in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9]

Determination of Density

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11]

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Water Solubility

This protocol determines the concentration of this compound in a saturated aqueous solution.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Centrifuge

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a test tube.

-

Seal the test tube and agitate it vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved this compound.

-

Carefully withdraw an aliquot of the aqueous layer for analysis.

-

Determine the concentration of this compound in the aqueous sample using a pre-calibrated Gas Chromatograph.[12][13]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[4][5]

Apparatus:

-

Pensky-Martens closed-cup apparatus

-

Thermometer

-

Ignition source

Procedure:

-

Fill the test cup of the apparatus with this compound to the specified level.

-

Place the lid on the cup and begin heating at a slow, constant rate.

-

Stir the sample at a specified speed.

-

At regular temperature intervals, apply the ignition source through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[1]

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The biotransformation of this compound is primarily mediated by cytochrome P450 enzymes in the liver.[8][12] The metabolic process involves hydroxylation, leading to the formation of various metabolites.

Caption: Metabolic pathway of this compound.

Experimental Workflow for Solvent Purity Analysis by Gas Chromatography (GC)

Ensuring the purity of solvents like this compound is critical for research applications. Gas Chromatography is a standard method for assessing solvent purity.

Caption: Workflow for solvent purity analysis by GC.

References

- 1. shxf17.com [shxf17.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. store.astm.org [store.astm.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chymist.com [chymist.com]

- 10. store.astm.org [store.astm.org]

- 11. matestlabs.com [matestlabs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Laboratory Synthesis of 1,1-Dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal laboratory methods for the synthesis of 1,1-dichloroethane. It is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development, offering detailed methodologies, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound (CH₃CHCl₂) is a chlorinated hydrocarbon that finds utility as a solvent and as an intermediate in chemical synthesis. While large-scale industrial production methods are well-established, laboratory-scale synthesis is often required for research and development purposes. This guide details three primary methods for the laboratory preparation of this compound: the hydrochlorination of vinyl chloride, the reaction of acetaldehyde (B116499) with phosphorus pentachloride, and a two-step synthesis commencing from ethanol (B145695).

Synthesis Methods

Three principal methods for the laboratory synthesis of this compound are presented, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

Method 1: Hydrochlorination of Vinyl Chloride

The hydrochlorination of vinyl chloride is a direct and efficient method for the synthesis of this compound. This reaction proceeds via an electrophilic addition mechanism, where hydrogen chloride adds across the double bond of vinyl chloride. The regioselectivity of the addition, leading to the 1,1-disubstituted product, is governed by the stability of the intermediate carbocation.

Reaction: CH₂=CHCl + HCl → CH₃CHCl₂

This reaction is typically catalyzed by a Lewis acid, which polarizes the H-Cl bond, facilitating the attack of the vinyl chloride double bond.

Experimental Protocol:

A detailed experimental protocol for this method is outlined below.

-

Materials:

-

Vinyl chloride (gas)

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ferric chloride (FeCl₃) or other suitable Lewis acid (e.g., AlCl₃, ZnCl₂)

-

A suitable inert solvent (e.g., 1,2-dichloroethane)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

-

Gas flow meters

-

Trapping system for unreacted gases

-

-

Procedure:

-

A solution of the Lewis acid catalyst (e.g., ferric chloride) in the inert solvent is prepared in the reaction vessel.

-

The reaction vessel is cooled to the desired temperature, typically between 20-55°C.[1]

-

Vinyl chloride and hydrogen chloride gases are introduced into the reaction mixture at a controlled rate, typically in a 1:1 molar ratio.

-

The reaction is monitored for the consumption of starting materials.

-

Upon completion, the reaction mixture is quenched, for example, by the addition of water or a dilute acid solution to deactivate the catalyst.

-

The organic layer is separated, washed, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 20-55 °C | [1] |

| Catalyst | Ferric chloride (FeCl₃), Aluminum chloride (AlCl₃), or Zinc chloride (ZnCl₂) | [1] |

| Typical Yield | Information on specific laboratory yields is not readily available in the provided search results. Industrial processes are highly optimized. |

Reaction Pathway Diagram:

Caption: Hydrochlorination of Vinyl Chloride to this compound.

Method 2: Reaction of Acetaldehyde with Phosphorus Pentachloride

The reaction of acetaldehyde with phosphorus pentachloride (PCl₅) is a classic method for the conversion of a carbonyl group to a geminal dichloride. This reaction is particularly useful in a laboratory setting due to the ready availability of the starting materials.

Reaction: CH₃CHO + PCl₅ → CH₃CHCl₂ + POCl₃

Experimental Protocol:

A detailed experimental protocol for this method is outlined below.

-

Materials:

-

Acetaldehyde (freshly distilled)

-

Phosphorus pentachloride (PCl₅)

-

An inert solvent (optional, e.g., carbon tetrachloride)

-

Reaction flask equipped with a reflux condenser, dropping funnel, and stirrer

-

Ice bath

-

Distillation apparatus

-

-

Procedure:

-

Acetaldehyde is placed in the reaction flask, optionally diluted with an inert solvent, and cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise to the cooled acetaldehyde solution with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.

-

The reaction mixture is then subjected to fractional distillation to separate the this compound from the phosphorus oxychloride (POCl₃) byproduct and any unreacted starting materials.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Acetaldehyde, Phosphorus Pentachloride | [2] |

| Byproduct | Phosphorus Oxychloride (POCl₃) | |

| Typical Yield | Specific quantitative yields for this laboratory preparation are not consistently reported in the available literature. |

Reaction Pathway Diagram:

Caption: Synthesis of this compound from Acetaldehyde.

Method 3: Synthesis from Ethanol (Two-Step Process)

Step 1: Oxidation of Ethanol to Acetaldehyde

Reaction: CH₃CH₂OH + [O] → CH₃CHO + H₂O

A common oxidizing agent for this transformation in a laboratory setting is a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄).[3] Other reagents such as pyridinium (B92312) chlorochromate (PCC) can also be used for a more controlled oxidation.

Experimental Protocol (Oxidation):

-

Materials:

-

Ethanol

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Distillation apparatus

-

-

Procedure:

-

A solution of sodium dichromate in water is prepared in a flask.

-

Concentrated sulfuric acid is carefully added to the dichromate solution with cooling.

-

Ethanol is added dropwise to the oxidizing mixture. The reaction is exothermic and the temperature should be controlled.

-

The acetaldehyde product, having a low boiling point (20.2 °C), is immediately distilled from the reaction mixture to prevent its further oxidation to acetic acid.[3]

-

Step 2: Conversion of Acetaldehyde to this compound

The acetaldehyde obtained from the oxidation of ethanol is then reacted with phosphorus pentachloride as detailed in Method 2.

Quantitative Data:

| Parameter | Step 1: Oxidation | Step 2: Chlorination | Reference |

| Starting Material | Ethanol | Acetaldehyde | [3] |

| Reagent | Sodium Dichromate/H₂SO₄ or PCC | Phosphorus Pentachloride | [2][3] |

| Product | Acetaldehyde | This compound | |

| Typical Yield | The yield of acetaldehyde can vary depending on the reaction conditions and the efficiency of the distillation. | Yields for this step are dependent on the purity of the acetaldehyde used. |

Experimental Workflow Diagram:

Caption: Two-step synthesis of this compound from Ethanol.

Purification and Characterization

Purification:

The primary method for the purification of this compound from the reaction mixtures is fractional distillation . Due to its relatively low boiling point (57.3 °C), it can be effectively separated from higher-boiling byproducts and solvents.

-

General Distillation Protocol:

-

The crude this compound is transferred to a distillation flask.

-

A fractional distillation column is attached to the flask, followed by a condenser and a receiving flask.

-

The mixture is heated, and the fraction boiling at or near the boiling point of this compound is collected.

-

Care should be taken to exclude moisture from the apparatus.

-

In the case of the reaction with PCl₅, the main impurity is POCl₃ (boiling point 105.8 °C), which is easily separated by distillation.

Work-up Procedures:

A typical work-up procedure following the synthesis involves:

-

Quenching: Neutralizing the catalyst or unreacted reagents.

-

Washing: Using water and/or brine to remove water-soluble impurities.[4]

-

Drying: Using an anhydrous salt like MgSO₄ or Na₂SO₄ to remove traces of water.[4]

-

Filtration: Removing the drying agent.

-

Solvent Removal: If a solvent was used, it is removed, often by rotary evaporation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-H and C-Cl bond stretching frequencies.

-

Boiling Point Determination: A simple method to assess the purity of the distilled product.

Safety Considerations

-

This compound is a flammable and volatile liquid. It is also a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Vinyl chloride is a known human carcinogen and a flammable gas. All manipulations involving vinyl chloride must be conducted in a closed system within a fume hood.

-

Phosphorus pentachloride is a corrosive solid that reacts violently with water. It should be handled with care in a dry environment.

-

Hydrogen chloride is a corrosive gas.

-

Oxidizing agents such as sodium dichromate are toxic and should be handled with appropriate precautions.

Researchers should consult the Safety Data Sheets (SDS) for all reagents and products before commencing any experimental work.

Conclusion

References

Environmental Fate and Transport of 1,1-Dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of 1,1-dichloroethane (1,1-DCA). It is designed to be a core resource for researchers, scientists, and drug development professionals who require an in-depth understanding of the environmental behavior of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important degradation pathways.

Executive Summary

This compound is a volatile chlorinated hydrocarbon primarily used as a chemical intermediate and solvent.[1] Its release into the environment is of concern due to its potential for persistence and transport across various environmental compartments. The environmental fate of 1,1-DCA is governed by a combination of physical and chemical properties, transport mechanisms, and degradation processes.

In the atmosphere, 1,1-DCA is moderately persistent, with photo-oxidation by hydroxyl radicals being the primary degradation pathway.[2][3] In aquatic systems, volatilization is a significant removal mechanism.[4] Hydrolysis is a very slow degradation process in water.[3][4] Biodegradation of 1,1-DCA is generally slow, particularly under aerobic conditions.[3] However, under anaerobic conditions, it can be reductively dechlorinated to chloroethane (B1197429) and other products.[3][5] In soil, 1,1-DCA is highly mobile and can leach into groundwater.[4] Its persistence in soil is influenced by factors such as organic matter content, microbial activity, and volatilization.

A significant environmental source of 1,1-DCA is the anaerobic biodegradation of 1,1,1-trichloroethane (B11378) (1,1,1-TCA).[3][5] This technical guide provides detailed information on these processes, supported by quantitative data and experimental methodologies.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physical and chemical properties. A summary of these key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄Cl₂ | [6] |

| Molecular Weight | 98.96 g/mol | [6] |

| Appearance | Colorless, oily liquid | [4][6] |

| Odor | Chloroform-like, ethereal | [2][6] |

| Boiling Point | 57.3 °C | [2][7] |

| Melting Point | -97.4 °C | [2] |

| Vapor Pressure | 227 - 230 mmHg at 25 °C 228 Torr at 25°C 31.2 kPa at 20 °C | [4][7][8][9] |

| Water Solubility | 5000 - 5500 mg/L at 20-25 °C | [2][4][10][11] |

| Henry's Law Constant | 5.0 x 10⁻³ - 5.62 x 10⁻³ atm·m³/mol at 24-25 °C 1.7 x 10⁻¹ - 2.0 x 10⁻¹ (dimensionless) | [1][4][6][7][11][12] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.79 - 1.8 | [6][7][13] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Log Koc) | 1.48 - 1.8 | [7][11] |

| Density | 1.174 - 1.2 g/cm³ at 20 °C | [2][14] |

| Flash Point | -17 °C to -6 °C (closed cup) | [4][6][14] |

Environmental Fate and Transport Mechanisms

Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its relatively high vapor pressure and moderate water solubility.

-

Atmospheric Transport : Due to its volatility, 1,1-DCA released to the environment will readily partition to the atmosphere.[2] Its atmospheric residence time allows for potential long-range transport.

-

Volatilization : From surface water and moist soil, volatilization is a rapid and significant transport process.[4] The volatilization half-life from a model river is estimated to be a few hours, while from a lake it can be several days.[4]

-

Soil Mobility and Leaching : With a low organic carbon-water partition coefficient (Koc), 1,1-DCA has a low affinity for soil organic matter and is therefore highly mobile in soil.[4] This high mobility creates a significant potential for leaching into groundwater.

Abiotic Degradation

Abiotic degradation of this compound occurs through processes that do not involve microorganisms.

-

Atmospheric Photo-oxidation : The primary degradation pathway for 1,1-DCA in the atmosphere is reaction with photochemically-produced hydroxyl (•OH) radicals.[2][3] The estimated atmospheric half-life is approximately 44 to 62 days.[2][14]

-

Hydrolysis : Hydrolysis of 1,1-DCA in water is a very slow process, with an estimated half-life of 60 to 61 years at neutral pH and 25°C.[3][4] Therefore, it is not considered a significant degradation pathway in most aquatic environments.

-

Other Abiotic Processes : Direct photolysis is not expected to be a significant degradation mechanism as 1,1-DCA does not absorb light at wavelengths greater than 290 nm.[6]

Biotic Degradation

Biodegradation of this compound is primarily mediated by microbial activity and is highly dependent on the redox conditions of the environment.

-

Aerobic Biodegradation : Under aerobic conditions, the biodegradation of 1,1-DCA is generally slow and often incomplete.[3] Some studies have shown limited degradation by unadapted microorganisms from municipal wastewater.[3]

-

Anaerobic Biodegradation : Anaerobic conditions are more favorable for the biodegradation of 1,1-DCA. It undergoes reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. The primary product of this process is chloroethane.[3] This process has been observed in various anaerobic environments, including groundwater and river sediments, often mediated by bacteria such as Dehalobacter species.[3][5] The half-life under anaerobic conditions can range from months to years.[15]

A significant pathway for the presence of 1,1-DCA in the environment is as a biodegradation product of 1,1,1-trichloroethane (1,1,1-TCA) under anaerobic conditions.[3][5]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways of this compound and a generalized experimental workflow for its analysis in environmental samples.

Experimental Protocols

The determination of the environmental fate and transport parameters of this compound involves a variety of standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Henry's Law Constant

Principle : The Henry's Law Constant (H) describes the partitioning of a compound between the aqueous and gaseous phases at equilibrium. It can be determined experimentally using methods such as the batch air stripping method.

Methodology :

-

Preparation of Aqueous Solution : Prepare a standard aqueous solution of this compound of a known concentration in deionized water.

-

Equilibration : Place a known volume of the 1,1-DCA solution in a sealed, temperature-controlled vessel with a known headspace volume.

-

Agitation : Agitate the vessel for a sufficient period to ensure equilibrium is reached between the aqueous and gaseous phases.

-

Sampling : Carefully withdraw a sample from the aqueous phase.

-

Analysis : Analyze the concentration of 1,1-DCA in the aqueous sample using a suitable analytical method, such as gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[16]

-

Calculation : The Henry's Law Constant can be calculated using the initial and equilibrium concentrations in the aqueous phase, and the volumes of the aqueous and gaseous phases.

Determination of Soil Sorption Coefficient (Koc)

Principle : The soil sorption coefficient (Koc) is a measure of the tendency of a chemical to adsorb to the organic carbon fraction of soil or sediment. It is a key parameter for predicting the mobility of a compound in soil. The batch equilibrium method is a common approach.

Methodology :

-

Soil Preparation : Use a well-characterized soil with a known organic carbon content. The soil is typically air-dried and sieved.

-

Test Solution : Prepare a solution of this compound in a 0.01 M calcium chloride solution. The calcium chloride is used to mimic the ionic strength of soil water and aid in the separation of soil and water phases.

-

Equilibration : Add a known mass of the prepared soil to a series of centrifuge tubes. Add a known volume of the 1,1-DCA test solution to each tube.

-

Shaking : Seal the tubes and shake them at a constant temperature for a predetermined time to reach equilibrium (typically 24 hours).

-

Centrifugation : Separate the soil and aqueous phases by centrifugation.

-

Analysis : Analyze the concentration of 1,1-DCA in the supernatant (aqueous phase) using GC/MS.[16]

-

Calculation : The amount of 1,1-DCA sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the fraction of organic carbon in the soil.

Biodegradation Studies

Principle : Biodegradation studies are conducted to determine the rate and extent to which a chemical is broken down by microorganisms under specific environmental conditions (aerobic or anaerobic).

Methodology for Anaerobic Biodegradation in Soil :

-

Microcosm Setup : Establish anaerobic microcosms using soil or sediment from a relevant environment (e.g., an anaerobic aquifer). The microcosms are typically set up in serum bottles.

-

Spiking : Spike the microcosms with a known concentration of this compound.

-

Incubation : Incubate the microcosms in the dark at a constant temperature under anaerobic conditions. This is achieved by purging the headspace with an inert gas like nitrogen or a nitrogen/carbon dioxide mixture.

-

Monitoring : Periodically sacrifice replicate microcosms for analysis. Monitor the concentration of 1,1-DCA and its potential degradation products (e.g., chloroethane) over time.[3]

-

Analysis : Analyze the concentrations of the target compounds in both the aqueous and soil phases. This typically involves extraction of the soil followed by analysis using GC/MS.[16]

-

Data Analysis : Determine the rate of biodegradation by plotting the concentration of 1,1-DCA versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Analytical Methods

The accurate quantification of this compound and its degradation products in environmental matrices is crucial for fate and transport studies.

Gas Chromatography/Mass Spectrometry (GC/MS) is the most common and reliable method for the analysis of 1,1-DCA in air, water, and soil samples.[16]

-

Sample Introduction : For water samples, purge-and-trap is a common technique to extract and concentrate volatile organic compounds like 1,1-DCA prior to GC/MS analysis. For soil and sediment, solvent extraction or headspace analysis can be employed. Air samples can be collected on sorbent tubes and then thermally desorbed into the GC/MS.

-

Separation : A gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the chromatographic column.

-

Detection : A mass spectrometer identifies and quantifies the separated components based on their mass-to-charge ratio.

Other detectors such as Flame Ionization Detector (FID) and Electron Capture Detector (ECD) can also be used with gas chromatography for the analysis of 1,1-DCA.[16]

Conclusion

The environmental fate and transport of this compound are complex processes influenced by its physicochemical properties and the characteristics of the receiving environment. While volatilization and atmospheric photo-oxidation are significant removal mechanisms, its persistence in soil and groundwater, coupled with its high mobility, pose a risk of contamination. Anaerobic biodegradation offers a pathway for its natural attenuation, though the process can be slow. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for accurate environmental risk assessment and the development of effective remediation strategies for sites contaminated with this compound.

References

- 1. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 2. cdn.who.int [cdn.who.int]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound CAS#: 75-34-3 [m.chemicalbook.com]

- 5. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]